molecular formula C16H17BrN4O2S B11175755 N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide

Cat. No.: B11175755
M. Wt: 409.3 g/mol
InChI Key: HYCHXTSNUDEOMN-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazine ring, a benzyl group, and a bromobenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The benzyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the bromobenzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17BrN4O2S

Molecular Weight

409.3 g/mol

IUPAC Name

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-bromobenzenesulfonamide

InChI

InChI=1S/C16H17BrN4O2S/c17-14-6-8-15(9-7-14)24(22,23)20-16-18-11-21(12-19-16)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,18,19,20)

InChI Key

HYCHXTSNUDEOMN-UHFFFAOYSA-N

Canonical SMILES

C1NC(=NCN1CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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